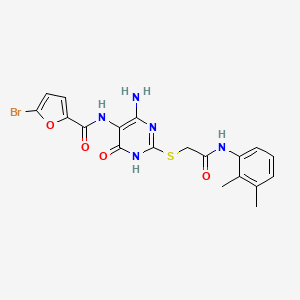

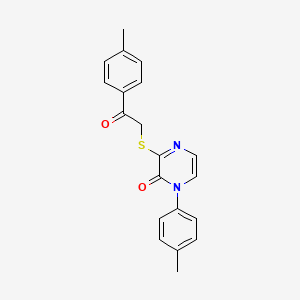

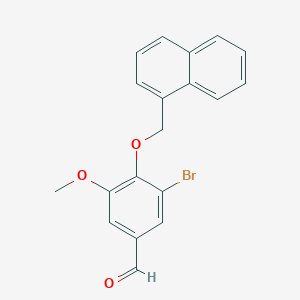

![molecular formula C21H21N5O3S B2955243 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1014090-33-5](/img/structure/B2955243.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . The chemical shift of the ring proton and the calculated π-electron density can provide information about the potential sites for electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . The chemical shift of the ring proton and the calculated π-electron density can provide information about the potential sites for electrophilic and nucleophilic substitution .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. They are known to act against a broad spectrum of bacterial and fungal strains . The unique structure of the compound allows it to interact with microbial enzymes or receptors, disrupting their normal function and leading to the death of the pathogen.

Antitumor and Cytotoxic Activity

Compounds with a thiazole moiety have shown promising results in the fight against cancer. They can inhibit the proliferation of cancer cells by interfering with cell division and inducing apoptosis . This compound’s specific interactions with cellular targets make it a potential candidate for antitumor drug development.

Neuroprotective Applications

The neuroprotective potential of thiazole compounds is another area of interest. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress . This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are also known for their anti-inflammatory and analgesic effects. They can reduce inflammation and alleviate pain by inhibiting the synthesis of pro-inflammatory cytokines or by acting on central nervous system receptors . This makes the compound valuable for developing new anti-inflammatory drugs.

Antiviral Properties

The structural complexity of thiazole derivatives gives them the ability to bind to viral proteins, potentially inhibiting viral replication. This compound could be explored for its efficacy against various viruses, contributing to the development of new antiviral therapies .

Agricultural Applications

In agriculture, thiazole derivatives can be used as fungicides or insecticides. Their ability to disrupt the life cycle of pests and pathogens can protect crops and improve yield . The compound’s specific activity against certain strains makes it a candidate for targeted agricultural applications.

Chemical Research and Synthesis

This compound can serve as a building block in chemical synthesis, providing a pathway to create complex molecules with diverse biological activities. Its reactivity and stability under various conditions make it a valuable tool in medicinal chemistry research .

Diagnostic Applications

Due to its unique fluorescence properties, this compound could be utilized in diagnostic assays. It can be used as a marker or probe in imaging techniques to visualize biological processes or detect diseases .

作用機序

将来の方向性

Thiazoles, which are a class of compounds that include “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Therefore, future research could focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

特性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-13-11-15(24-25(13)2)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSAQEOISZJEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

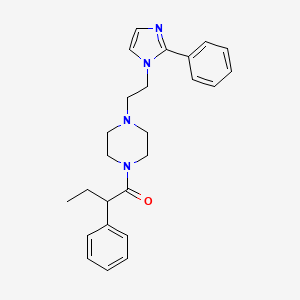

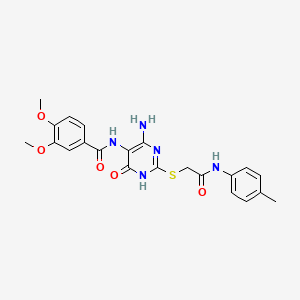

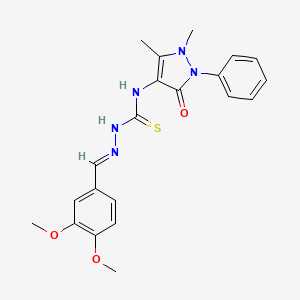

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)

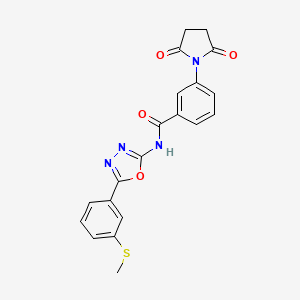

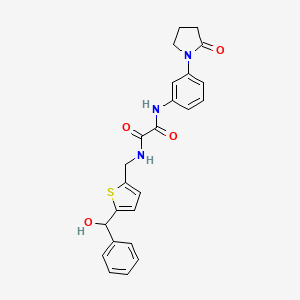

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)

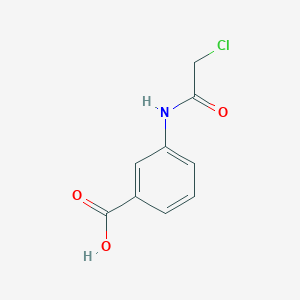

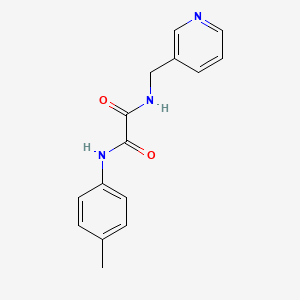

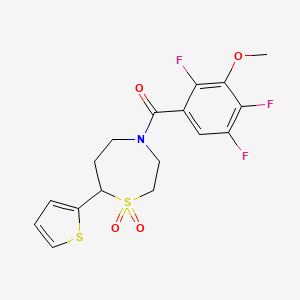

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)